molecular formula C10H15N3O B8534022 N,N-Dimethyl-N'-(4,6-dimethyl-2-pyridyl)urea

N,N-Dimethyl-N'-(4,6-dimethyl-2-pyridyl)urea

Cat. No.: B8534022
M. Wt: 193.25 g/mol
InChI Key: BJIRRYNFEPMVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-N'-(4,6-dimethyl-2-pyridyl)urea is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-(4,6-dimethylpyridin-2-yl)-1,1-dimethylurea

InChI

InChI=1S/C10H15N3O/c1-7-5-8(2)11-9(6-7)12-10(14)13(3)4/h5-6H,1-4H3,(H,11,12,14)

InChI Key

BJIRRYNFEPMVDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)N(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 57% sodium hydride in mineral oil (38.0 gm, 0.90 mole) in dry toluene (600 ml) at 75° under nitrogen atmosphere is added in small portions 2-amino-4,6-dimethylpyridine (52.5 gm, 0.43 mole). The reaction is heated to 100° for one hour and then cooled to 90°. A solution of dimethyl carbamoyl chloride (47.0 g, 0.43 m) in toluene (150 ml) is added dropwise over a one and one-half hour period. Stir for two hours and then cool to ambient temperature. Water (150 ml) is added, the organic layer separated, dried over anhydrous sodium sulfate filtered through charcoal and evaporated. The residue is triturated with cyclohexane (50 ml) and filtered to give analytically pure product (74.0 g., 85% yield), m.p. 105°-108° C.
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